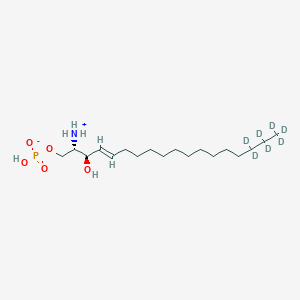

sphingosine-1-phosphate-d7, D-erythro-sphingosine-d7-1-phosphate, powder

描述

Sphingosine-1-phosphate-d7, also known as D-erythro-sphingosine-d7-1-phosphate, is a deuterated sphingolipid. This compound is a zwitterionic sphingolipid, which means it has both positive and negative charges. It is an important cellular metabolite and signaling lipid in animal cells and has also been found in insects, yeasts, and plants . Sphingosine-1-phosphate-d7 is synthesized from sphingosine kinase 1 and sphingosine kinase 2, which are present in the cytosol and nucleus, respectively .

属性

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sphingosine-1-phosphate-d7 involves the deuteration of sphingosine, followed by phosphorylation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce D-erythro-sphingosine-d7. This is then phosphorylated using sphingosine kinase enzymes to yield sphingosine-1-phosphate-d7 .

Industrial Production Methods

Industrial production of sphingosine-1-phosphate-d7 typically involves large-scale chemical synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterated compound .

化学反应分析

Types of Reactions

Sphingosine-1-phosphate-d7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphingosine-1-phosphate-d7 can yield various oxidized derivatives, while reduction can produce deuterated sphingosine .

科学研究应用

Sphingosine-1-phosphate-d7 has a wide range of scientific research applications, including:

作用机制

Sphingosine-1-phosphate-d7 exerts its effects by binding to specific receptors on the cell surface, such as S1P1 and S1P3 receptors. This binding mobilizes intracellular calcium stores and decreases cellular cyclic adenosine monophosphate (cAMP) levels. It also activates phospholipase D, which stimulates the migration of endothelial cells and induces angiogenesis . Additionally, sphingosine-1-phosphate-d7 enhances erythrocyte glycolysis and oxygen delivery, making it useful in treating tissue hypoxia .

相似化合物的比较

Similar Compounds

Sphingosine-1-phosphate (d181): A non-deuterated version of sphingosine-1-phosphate.

Sphinganine-1-phosphate (d180): A similar sphingolipid with a different carbon chain length.

Sphingosine-1-phosphate (d171): Another variant with a different carbon chain length.

Uniqueness

Sphingosine-1-phosphate-d7 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification and analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。